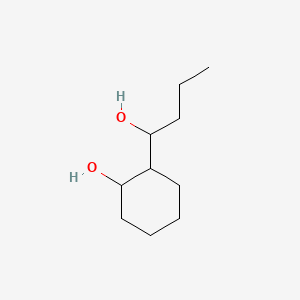

2-(1-Hydroxybutyl)cyclohexanol

Description

Contextualization within Multifunctionalized Cyclohexane (B81311) and Alcohol Chemistry

Multifunctionalized cyclohexanes, particularly those containing hydroxyl groups, are prevalent structural motifs in a vast array of natural products and pharmaceutical compounds. nih.gov The cyclohexane ring provides a versatile scaffold that can be readily functionalized to create a variety of stereochemical and constitutional isomers. The presence of multiple hydroxyl groups, as seen in 2-(1-Hydroxybutyl)cyclohexanol, introduces the potential for hydrogen bonding, which can influence the compound's physical properties and reactivity. These diols can serve as precursors to a range of other functional groups, making them valuable intermediates in synthetic pathways. The chemistry of alcohols is rich and varied, and the presence of two distinct hydroxyl environments in this compound—one on the ring and one on the alkyl side chain—offers opportunities for selective reactions.

The synthesis of such multifunctionalized cycloalkanes often involves the strategic opening of epoxides or the reduction of cyclic ketones, followed by the introduction of substituents. dntb.gov.uauni-duesseldorf.de For instance, the reaction of cyclohexene (B86901) oxide with an appropriate organometallic reagent can lead to the formation of a trans-2-substituted cyclohexanol (B46403). dntb.gov.ua

Significance of Compounds with Multiple Stereocenters in Synthetic Design

The structure of this compound contains at least two and potentially more stereocenters, depending on the relative and absolute configuration of the hydroxyl groups and the point of attachment of the butyl group. The presence of multiple stereocenters is a critical feature in many biologically active molecules, as the specific three-dimensional arrangement of atoms is often crucial for their interaction with biological targets. nih.gov

The synthesis of compounds with multiple stereocenters presents a significant challenge to organic chemists. Controlling the stereochemical outcome of a reaction to produce a single, desired stereoisomer is a primary goal of asymmetric synthesis. The development of stereoselective methods for the synthesis of substituted cyclohexanols and diols is an active area of research, with organocatalysis and metal-catalyzed reactions being prominent strategies. nih.govnih.gov The ability to selectively create each stereocenter in a molecule like this compound is a testament to the power and precision of modern synthetic methods.

Overview of Synthetic Challenges and Opportunities for Diols and Substituted Cycloalcohols

The synthesis of diols and substituted cycloalcohols like this compound is not without its hurdles. Key challenges include achieving high levels of diastereoselectivity and enantioselectivity. For vicinal diols on a cyclohexane ring, the relative orientation of the hydroxyl groups (cis or trans) can be controlled through the choice of synthetic route. For example, dihydroxylation of an alkene typically yields a cis-diol, while the opening of an epoxide with a nucleophile followed by a second hydroxylation can lead to a trans-diol. nih.gov

The synthesis of 2-(1-hydroxyalkyl)cyclohexanols can be approached through various methods, including the reaction of Grignard reagents with 2-hydroxycyclohexanone derivatives. pressbooks.pub The stereochemical outcome of such additions is often influenced by chelation control or steric hindrance. Organocatalytic methods have also emerged as powerful tools for the enantioselective synthesis of substituted cyclohexanols, offering a metal-free alternative to traditional methods. dntb.gov.uanih.gov

Despite the challenges, the synthesis of these compounds offers significant opportunities. The development of novel and efficient synthetic routes to access specific stereoisomers of substituted cycloalcohols can provide valuable building blocks for the synthesis of complex natural products and new drug candidates. The study of their synthesis also drives the development of new catalytic systems and a deeper understanding of reaction mechanisms.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C10H20O2 | 172.26 | 6972-55-0 parchem.com |

| 2-(1-Hydroxyethyl)cyclohexanol | C8H16O2 | 144.21 | 24337-52-8 nih.gov |

| Cyclohexanol | C6H12O | 100.16 | 108-93-0 |

Structure

3D Structure

Properties

CAS No. |

6972-55-0 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

2-(1-hydroxybutyl)cyclohexan-1-ol |

InChI |

InChI=1S/C10H20O2/c1-2-5-9(11)8-6-3-4-7-10(8)12/h8-12H,2-7H2,1H3 |

InChI Key |

QWTGFHHCNFIYOC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1CCCCC1O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Hydroxybutyl Cyclohexanol and Analogues

Diastereoselective Synthesis Approaches

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible stereoisomers. For 2-(1-hydroxybutyl)cyclohexanol, this involves controlling the spatial orientation of the hydroxyl group on the cyclohexane (B81311) ring relative to the 1-hydroxybutyl side chain.

Strategies for Relative Stereochemistry Control at the Cyclohexanol (B46403) Core and Side Chain

The control of relative stereochemistry in substituted cyclohexanols is often achieved through substrate-controlled reactions where the existing stereochemistry of the starting material dictates the stereochemical outcome of the subsequent transformations. A common approach involves the stereoselective reduction of a 2-butyrylcyclohexanone precursor. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio of the resulting diol. For instance, bulky reducing agents tend to approach the carbonyl group from the less hindered face, leading to a predictable stereochemical outcome.

Another effective strategy is the epoxidation of a cyclohexene (B86901) derivative followed by regioselective and stereoselective ring-opening. wordpress.com The stereochemistry of the initial epoxide, often directed by an existing allylic alcohol, sets the stage for the introduction of the butyl group. Nucleophilic attack by a butyl organometallic reagent can proceed with high diastereoselectivity, influenced by the steric and electronic environment of the epoxide and the nature of the nucleophile.

Furthermore, tandem reactions, such as the Henry-Michael reaction, have been utilized to construct highly substituted cyclohexanol systems with excellent diastereoselectivity. nih.gov While not directly reported for this compound, this methodology, involving the reaction between a nitroalkane and an α,β-unsaturated aldehyde, demonstrates the potential for creating multiple stereocenters in a single, highly controlled step. nih.gov

The Kulinkovich hydroxycyclopropanation of homoallylic alcohols offers another pathway to diastereomerically enriched cyclopropanols, which can serve as precursors to substituted cyclohexanols after further transformations. libretexts.org

Stereoselective Formation of the Hydroxybutyl Substituent

The stereocenter within the 1-hydroxybutyl side chain can be established through various stereoselective additions to a carbonyl group. A prevalent method is the addition of a butyl nucleophile, such as butylmagnesium bromide or butyllithium, to a 2-formylcyclohexanol derivative. The stereochemical outcome of this addition is often governed by Cram's rule or the Felkin-Anh model, which predict the facial selectivity of the nucleophilic attack based on the steric and electronic properties of the adjacent stereocenter.

Alternatively, a Reformatsky reaction involving an α-bromo ester and a 2-formylcyclohexanol derivative can be employed. The stereoselectivity of this reaction can be influenced by the choice of metal and solvent, providing a means to tune the diastereomeric outcome.

The following table illustrates typical diastereomeric ratios achieved in the addition of organometallic reagents to chiral aldehydes, a reaction type central to the formation of the hydroxybutyl substituent.

| Aldehyde Substrate | Organometallic Reagent | Diastereomeric Ratio (anti:syn) |

| 2-Methylcyclohexanecarbaldehyde | Butylmagnesium Bromide | 3:1 |

| 2-Phenylpropanal | Butyllithium | 4:1 |

| 3-Hydroxybutanal (protected) | Propylmagnesium Chloride | 5:1 |

Note: This data is representative of typical diastereoselectivity in nucleophilic additions to chiral aldehydes and is intended for illustrative purposes.

Mechanistic Pathways of Diastereoselective Reactions

The mechanisms underpinning these diastereoselective reactions are rooted in the principles of steric and electronic control. In the case of nucleophilic additions to a chiral carbonyl adjacent to a stereocenter, the transition state energies of the possible attack trajectories differ. The Felkin-Anh model, for example, posits that the nucleophile will preferentially attack the carbonyl carbon from the side opposite the largest substituent on the adjacent carbon atom to minimize steric hindrance.

In reactions involving cyclic systems, such as the reduction of a 2-substituted cyclohexanone (B45756), the conformational preference of the cyclohexane ring plays a crucial role. The incoming hydride reagent will typically attack from the axial or equatorial direction depending on the steric accessibility, leading to the preferential formation of one diastereomer. For instance, in a cascade Michael-aldol reaction, the initial Michael addition sets a stereocenter that then directs the subsequent intramolecular aldol (B89426) cyclization, often with a high degree of diastereoselectivity. organic-chemistry.org

Enantioselective Synthesis Approaches

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is critical for applications where a single enantiomer possesses the desired activity.

Chiral Catalyst-Enabled Asymmetric Induction

Chiral catalysts are instrumental in achieving high enantioselectivity. These catalysts create a chiral environment that biases the reaction pathway towards the formation of one enantiomer. For the synthesis of this compound, several catalytic approaches can be envisioned.

A Sharpless asymmetric epoxidation of an appropriate allylic alcohol precursor could establish a chiral epoxide, which is then opened with a butyl nucleophile. libretexts.org The chirality of the diethyl tartrate ligand used in the Sharpless epoxidation determines the enantiomer of the epoxide formed.

Another powerful method involves the use of chiral rhodium catalysts in processes like hydroformylation. nih.gov An asymmetric hydroformylation of a suitable alkene could introduce the formyl group enantioselectively, which is then converted to the hydroxybutyl side chain. Similarly, chiral N-heterocyclic carbene (NHC) catalysts have shown remarkable success in a variety of asymmetric transformations and could potentially be applied to the synthesis of this target molecule. nih.govfrontiersin.org

Enzyme-catalyzed reactions also offer a highly enantioselective route. Lipases, for example, can be used for the kinetic resolution of racemic alcohols through enantioselective acylation, providing access to one enantiomer in high purity. unipd.it

The table below summarizes the enantiomeric excess (e.e.) values often achieved with different chiral catalytic systems in reactions relevant to the synthesis of chiral alcohols.

| Reaction Type | Chiral Catalyst System | Typical Enantiomeric Excess (e.e.) |

| Asymmetric Epoxidation | Ti(OiPr)₄ / (+)-DET | >95% |

| Asymmetric Hydrogenation | Ru-BINAP | >98% |

| Asymmetric Aldol Reaction | Proline | up to 99% |

| Enzymatic Resolution | Lipase (B570770) | >99% |

Note: This data is representative of the high enantioselectivities achievable with these catalytic systems and is for illustrative purposes.

Chiral Auxiliary-Mediated Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wordpress.comwikipedia.org After the desired transformation, the auxiliary is removed. This approach has been widely used to synthesize chiral alcohols and other functional groups with high stereocontrol.

For the synthesis of this compound, a chiral auxiliary, such as a derivative of trans-2-phenyl-1-cyclohexanol, could be attached to a precursor molecule. wikipedia.org For example, an achiral cyclohexanone could be converted into a chiral enamine or enolate using a chiral amine or lithium amide derived from a chiral auxiliary. Subsequent alkylation with a butyl halide would proceed with high diastereoselectivity, controlled by the chiral auxiliary. Removal of the auxiliary would then yield an enantiomerically enriched 2-butylcyclohexanone, which could be reduced to the target diol.

Evans' oxazolidinone auxiliaries are another class of highly effective chiral auxiliaries that could be employed. wordpress.com An acyl oxazolidinone derived from a cyclohexenecarboxylic acid could undergo a stereoselective conjugate addition with a butyl cuprate (B13416276) reagent. Subsequent reduction of the carbonyl and cleavage of the auxiliary would provide the desired enantiomer of this compound.

Chemoenzymatic Transformations and Biocatalysis for Stereoselectivity

Achieving high stereoselectivity in the synthesis of this compound is crucial, and chemoenzymatic transformations and biocatalysis offer powerful tools to this end. These methods utilize enzymes to catalyze reactions with high enantio- and diastereoselectivity, which can be challenging to achieve through traditional chemical methods alone. rsc.orguni-duesseldorf.de

Alcohol dehydrogenases (ADHs) are particularly useful for the stereoselective synthesis of 1,2-diols. rsc.orguni-duesseldorf.de For instance, the reduction of a bulky 2-hydroxy ketone precursor using an ADH can yield diastereomerically pure 1,2-diols with excellent enantiomeric excess (ee > 99%) and diastereomeric excess (de > 99%). rsc.orgresearchgate.net The alcohol dehydrogenase from Ralstonia sp. (RADH) has demonstrated a broad substrate scope, including sterically demanding 2-hydroxy ketones, making it a suitable candidate for the synthesis of complex diols like this compound. rsc.orguni-duesseldorf.deresearchgate.net

Lipases are another class of enzymes widely used for the kinetic resolution of racemic alcohols and their derivatives. diva-portal.orgutupub.fid-nb.info In a typical lipase-catalyzed kinetic resolution, one enantiomer of a racemic alcohol is selectively acylated or deacylated, allowing for the separation of the two enantiomers. For example, Candida antarctica lipase B (CALB) has been successfully used in the desymmetrization of cis-1,3-cyclohexanediol, achieving high yields and excellent enantioselectivity. diva-portal.org This highlights the potential of lipases to resolve racemic mixtures of this compound or its precursors.

The combination of enzymatic reactions in a cascade process can further enhance the efficiency and stereoselectivity of the synthesis. uni-duesseldorf.de A two-step enzymatic cascade, for example, could involve a carboligation reaction to form the carbon skeleton followed by a stereoselective reduction catalyzed by an ADH to produce a specific stereoisomer of the target diol. uni-duesseldorf.deacs.org

Table 1: Enzymes in Stereoselective Diol Synthesis

| Enzyme Class | Application | Example | Selectivity |

|---|---|---|---|

| Alcohol Dehydrogenases (ADHs) | Stereoselective reduction of 2-hydroxy ketones | Reduction of bulky 2-hydroxy ketones to 1,2-diols using RADH | ee > 99%, de > 99% rsc.orgresearchgate.net |

Convergent and Linear Synthetic Route Design and Optimization

The synthesis of this compound can be approached through either a linear or a convergent synthetic route. A linear synthesis involves a sequential series of reactions where each step builds upon the previous one. In contrast, a convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then combined in a later step to form the final product.

A potential linear synthesis of this compound could start from cyclohexanone. This could involve a Grignard reaction with butylmagnesium bromide to form 1-butylcyclohexanol, followed by a stereoselective hydroxylation at the C2 position. Alternatively, a linear route could begin with the functionalization of cyclohexane itself. msu.edu

The optimization of either synthetic route is crucial for maximizing yield and purity. For Grignard reactions, key parameters to optimize include the choice of solvent, temperature, and reaction time. numberanalytics.com The use of microwave irradiation has also been shown to improve yields and reduce reaction times in some synthetic steps. rsc.org For multi-step syntheses, the identification of versatile intermediates can enable large-scale and efficient production of highly substituted cyclohexane derivatives. nih.gov

Green Chemistry Principles Applied to Synthesis of the Compound

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally sustainable and economically viable processes.

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgjk-sci.com Reactions with high atom economy are preferred as they generate less waste.

Reaction efficiency is another important consideration. This goes beyond atom economy to include factors like reaction yield, reaction time, and the energy required for the process. Optimizing these factors contributes to a greener synthesis. For example, multicomponent reactions, which combine multiple reactants in a single step, can improve both atom economy and step efficiency. umb.edu

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. acs.org Traditional solvents for Grignard reactions, such as diethyl ether and THF, have environmental and safety drawbacks. beyondbenign.org

Research has focused on identifying greener alternative solvents. 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources, has been shown to be a superior or equal alternative to traditional ethereal solvents for Grignard reactions. umb.edursc.orgrsc.org It offers advantages such as being less prone to peroxide formation and being immiscible with water, which simplifies work-up procedures. rsc.org Other potential green solvents include cyclopentyl methyl ether (CPME), which is also resistant to peroxide formation and has a higher boiling point than many traditional solvents. rsc.orgcarloerbareagents.com

Waste minimization is a broader goal that encompasses solvent selection and other aspects of the synthetic protocol. acs.org This includes reducing the use of hazardous reagents, minimizing the number of synthetic steps, and developing processes for recycling and reusing waste materials. frontiersin.orgnih.govresearchgate.net For example, the use of catalytic processes instead of stoichiometric reagents can significantly reduce waste generation. acs.org

Table 2: Green Solvents for Grignard Reactions

| Solvent | Source | Key Advantages |

|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable resources | Less prone to peroxide formation, immiscible with water rsc.org |

Role of this compound as a Key Intermediate in Complex Molecule Synthesis

The 1,2-diol functionality present in this compound makes it a valuable intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals. nih.govacs.orgnih.gov The two hydroxyl groups can be selectively protected or further functionalized to build more intricate molecular architectures.

For instance, 1,2-diols are known precursors for the synthesis of tetrahydrofuran (B95107) (THF) derivatives, which are common structural motifs in many natural products. beilstein-journals.org The stereochemistry of the diol can direct the stereochemical outcome of subsequent cyclization reactions. Additionally, the cyclohexane ring provides a rigid scaffold that can be further elaborated. The Ferrier carbocyclization reaction, for example, utilizes carbohydrate-derived precursors to generate enantiomerically pure cyclohexanone derivatives, which can then be used to synthesize complex cyclohexane-containing natural products. nih.gov

The vicinal diol moiety can also be cleaved to form dicarboxylic acids or other functional groups, providing another pathway for molecular diversification. Furthermore, the hydroxyl groups can act as directing groups in subsequent reactions, influencing the regioselectivity and stereoselectivity of transformations on the cyclohexane ring. The development of efficient and scalable synthetic routes to substituted cyclohexyl diols is an active area of research, driven by their potential as versatile building blocks in medicinal chemistry and materials science. nih.gov

Stereochemical Investigations of 2 1 Hydroxybutyl Cyclohexanol Isomers

Conformational Analysis of Substituted Cyclohexanol (B46403) Systems

The cyclohexane (B81311) ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. gmu.edu In this conformation, substituents can occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (around the ring's periphery). pressbooks.pub For substituted cyclohexanes, the two interconverting chair conformations are often not energetically equivalent. pressbooks.pub

Interplay of Substituent Effects on Ring Conformation and Stability

The stability of a given chair conformer is largely dictated by the steric strain experienced by its substituents. Axial substituents are generally less stable than their equatorial counterparts due to unfavorable steric interactions with the other two axial hydrogens on the same side of the ring. libretexts.org These destabilizing interactions are known as 1,3-diaxial interactions. pressbooks.pub

The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG) between the equatorial and axial conformers. wikipedia.org A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position. masterorganicchemistry.com For the substituents present in 2-(1-Hydroxybutyl)cyclohexanol, the hydroxyl group (-OH) has a moderate A-value, while the 1-hydroxybutyl group, being larger, would be expected to have a more significant steric demand and thus a stronger preference for the equatorial position to avoid severe 1,3-diaxial strain. pressbooks.pubmasterorganicchemistry.com

In the case of this compound, four potential diastereomers exist: (cis-1R,2S), (cis-1S,2R), (trans-1R,2R), and (trans-1S,2S). For a trans isomer, the two substituents can both be in equatorial positions (a diequatorial conformer) or both in axial positions (a diaxial conformer). The diequatorial conformation is overwhelmingly favored due to the absence of significant 1,3-diaxial interactions. libretexts.org For a cis isomer, one substituent must be axial and the other equatorial. In the chair-flip conformer, their positions are reversed. The equilibrium will favor the conformer where the larger group—in this case, the 1-hydroxybutyl group—occupies the more spacious equatorial position. libretexts.org

| Substituent | A-Value (kcal/mol) |

|---|---|

| -OH (Hydroxyl) | 0.87 |

| -CH3 (Methyl) | 1.70 |

| -CH2CH3 (Ethyl) | 1.75 |

| -CH(CH3)2 (Isopropyl) | 2.15 |

| -C(CH3)3 (tert-Butyl) | 4.9 |

Data sourced from references masterorganicchemistry.comlibretexts.org. The A-value for the 1-hydroxybutyl group is not explicitly listed but is expected to be larger than that of ethyl or isopropyl groups.

Intramolecular Hydrogen Bonding Patterns and Their Influence on Conformation

While steric effects are a primary driver of conformational preference, electronic effects such as intramolecular hydrogen bonding can play a crucial, and sometimes overriding, role. In 1,2-diols like this compound, a hydrogen bond can form between the two hydroxyl groups. acs.org This interaction can stabilize conformations that might otherwise be considered unfavorable based on sterics alone. researchgate.net

For a trans-diaxial conformer of a cyclohexane-1,2-diol, the two hydroxyl groups are too far apart to interact. However, in the trans-diequatorial and the cis-axial/equatorial conformers, the oxygen atoms can be sufficiently close to form an intramolecular hydrogen bond. stackexchange.com The formation of this bond introduces a stabilizing energy that can shift the conformational equilibrium. For instance, in some cis-1,2-disubstituted cyclohexanes, the presence of intramolecular hydrogen bonding can increase the population of a conformer where a substituent occupies an otherwise unfavorable axial position. cdnsciencepub.com The strength and influence of this hydrogen bond can be affected by the solvent; polar, hydrogen-bonding solvents can compete for the hydroxyl groups, disrupting the intramolecular bond and favoring conformations that maximize solvation. gmu.edu

Relative Stereochemical Assignments

Determining the relative stereochemistry of the this compound isomers—that is, distinguishing the cis and trans diastereomers—requires sophisticated analytical techniques capable of probing the three-dimensional arrangement of atoms.

Advanced Spectroscopic Techniques for Diastereomer Differentiation (e.g., 2D NMR, Chiroptical Methods)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the relative stereochemistry of cyclohexanol derivatives. The key lies in the analysis of proton-proton (¹H-¹H) coupling constants (³JHH). The magnitude of this coupling is dependent on the dihedral angle between the two protons, as described by the Karplus relationship. nih.gov

For a trans-diequatorial isomer , the protons attached to the carbons bearing the substituents (H-1 and H-2) are both axial. The dihedral angle between them is approximately 180°, resulting in a large coupling constant (typically 8–13 Hz).

For a cis-axial/equatorial isomer , the relationship between the H-1 and H-2 protons is axial-equatorial or equatorial-axial, with dihedral angles of about 60°. This leads to a much smaller coupling constant (typically 2–5 Hz).

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), provide further confirmation. COSY helps to identify which protons are coupled to each other, while NOESY reveals through-space proximity. nih.gov In a cis isomer, a NOESY cross-peak would be expected between the axial proton at one carbon and the equatorial proton at the adjacent carbon, whereas in a trans-diequatorial isomer, a strong NOESY correlation would be observed between the two axial protons (H-1 and H-2) and the other axial protons on the same face of the ring. rsc.org

Chiroptical methods, such as Vibrational Circular Dichroism (VCD), offer another avenue for diastereomer differentiation. VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. bruker.comnih.gov Since diastereomers are distinct chemical entities, they exhibit unique VCD spectra. By comparing the experimental VCD spectrum to spectra predicted by quantum mechanical calculations (e.g., Density Functional Theory, DFT) for each possible diastereomer, a confident assignment of the relative stereochemistry can be made. americanlaboratory.comrsc.org

X-ray Crystallographic Analysis of Derivatives for Stereochemical Elucidation

X-ray crystallography provides the most definitive and unambiguous determination of molecular structure, including relative stereochemistry. soton.ac.uk However, many simple diols like this compound are oils or low-melting solids that are difficult to crystallize. nih.gov

A common strategy to overcome this is to convert the alcohol into a solid, crystalline derivative. nih.gov Esterification with a suitable carboxylic acid, such as p-nitrobenzoic acid or 3,5-dinitrobenzoic acid, often yields highly crystalline products. Analysis of a suitable single crystal of such a derivative by X-ray diffraction reveals the precise three-dimensional coordinates of every atom in the molecule, thereby providing an unequivocal assignment of the cis or trans relationship between the substituents. nih.gov

Absolute Stereochemical Determination

Once the relative stereochemistry is known, the final step is to determine the absolute configuration—the (R) or (S) designation at each of the three chiral centers (C-1 and C-2 of the ring, and C-1 of the butyl chain).

One of the most widely used methods for determining the absolute configuration of alcohols is the Mosher's method . springernature.comstackexchange.com This technique involves converting the alcohol into a pair of diastereomeric esters using the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). springernature.comechemi.com The ¹H NMR spectra of these two diastereomeric esters are then compared. Protons on one side of the MTPA plane in the favored conformation will be shielded by the phenyl ring (shifting to a higher field), while those on the other side will be deshielded. By systematically analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the chiral center, the absolute configuration of the alcohol can be deduced. nih.govresearchgate.netlibretexts.org

Vibrational Circular Dichroism (VCD) is also a primary method for absolute configuration assignment. wikipedia.org As enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images), comparing the experimental spectrum of one enantiomer to the DFT-calculated spectrum for a specific configuration (e.g., the (1R, 2R) isomer) allows for a direct and non-empirical assignment. nih.govamericanlaboratory.com A match between the experimental and calculated spectra confirms the absolute configuration. americanlaboratory.com

Finally, X-ray crystallography of a derivative formed with an enantiomerically pure chiral reagent can also establish the absolute configuration. nih.gov If the absolute configuration of the chiral reagent is known, the configuration of the entire molecule, including the alcohol's stereocenters, can be determined from the crystal structure. nih.gov Alternatively, if the molecule contains a heavy atom (e.g., bromine or iodine), anomalous dispersion techniques can be used to determine the absolute configuration directly from the diffraction data. soton.ac.uk

Derivatization Strategies for Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD))

Chiroptical spectroscopic methods, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive techniques for investigating the stereochemistry of chiral molecules in solution. researchgate.net These methods rely on the differential interaction of left- and right-circularly polarized light with a chiral substance. researchgate.net However, simple aliphatic alcohols and diols like this compound often lack strong chromophores in the accessible ultraviolet-visible (UV-Vis) region, resulting in weak and often uninformative ECD or ORD spectra.

To overcome this limitation, derivatization strategies are employed to introduce chromophoric moieties into the molecule. The spatial arrangement of these newly introduced chromophores will be dictated by the original stereochemistry of the diol, leading to predictable and interpretable chiroptical signals.

A common and effective strategy is the acylation of the hydroxyl groups with chromophoric carboxylic acids or their derivatives. researchgate.net For a vicinal diol like this compound, this can be accomplished by forming a diester. When two chromophores are brought into close proximity, they can interact electronically, leading to a phenomenon known as exciton (B1674681) coupling. nih.gov This coupling results in a characteristic split ECD signal, referred to as a "couplet," which consists of two bands of opposite sign and similar intensity. nih.gov The sign of this exciton couplet (positive or negative) is directly related to the helicity of the interacting chromophores, which in turn is determined by the absolute configuration of the chiral centers to which they are attached. nih.gov

For instance, derivatization with p-bromobenzoic acid to form the corresponding dibenzoate is a well-established method. The strong π-π* transitions of the p-bromobenzoyl groups can couple, and the resulting ECD spectrum can be analyzed to determine the absolute configuration of the diol.

Table 1: Representative ECD Data for a Derivatized Chiral Diol

| Derivative | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| Dibenzoate | 245 | +15.2 |

| 225 | -18.5 |

Note: This table presents hypothetical data for a generic chiral 1,2-diol derivatized with benzoic acid to illustrate the principle of exciton coupling in ECD spectroscopy. The sign and magnitude of the Cotton effects would be specific to the absolute configuration of the this compound isomer.

The choice of derivatizing agent is crucial and can be tailored to optimize the spectral properties for analysis. A variety of chromophoric systems can be utilized, each with its characteristic absorption maxima and extinction coefficients, allowing for flexibility in the experimental design.

Anomalous Dispersion X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information about bond lengths, bond angles, and, crucially, the absolute configuration of all stereogenic centers. researchgate.net The determination of absolute configuration by X-ray crystallography is made possible by the phenomenon of anomalous dispersion. encyclopedia.com

When X-rays interact with electrons, they are scattered. For most light atoms (such as carbon, hydrogen, and oxygen), this scattering is essentially independent of the X-ray wavelength. However, when the energy of the incident X-rays is near an absorption edge of an atom, anomalous dispersion effects become significant. encyclopedia.com This results in a phase shift in the scattered X-rays, which can be used to distinguish between a molecule and its non-superimposable mirror image (enantiomer).

The challenge with a molecule like this compound is that it is composed only of light atoms (C, H, O), which exhibit very weak anomalous scattering effects with commonly used X-ray sources (e.g., Mo Kα or Cu Kα radiation). ed.ac.uk To overcome this, two primary strategies can be employed:

Derivatization with a Heavy Atom: A heavy atom (typically with an atomic number greater than that of oxygen) can be covalently incorporated into the molecule. researchgate.net For this compound, this could be achieved by reacting one of the hydroxyl groups with a reagent containing a bromine or iodine atom, for example. The significant anomalous scattering from the heavy atom allows for a reliable determination of the absolute configuration using the method pioneered by Johannes Martin Bijvoet. encyclopedia.comwikipedia.org The differences in the intensities of Bijvoet pairs of reflections (I(hkl) vs. I(-h-k-l)) become more pronounced and easier to measure accurately. aps.org

Co-crystallization: In cases where derivatization is difficult or undesirable, co-crystallization with a chiral molecule of known absolute configuration can be an effective alternative. researchgate.net The known stereocenter acts as an internal reference, allowing for the determination of the relative and, consequently, the absolute configuration of the unknown compound within the crystal lattice.

The successful application of anomalous dispersion X-ray crystallography provides an unambiguous assignment of the absolute configuration, which can then be used to calibrate the results from chiroptical spectroscopy.

Table 2: Crystallographic Data for a Hypothetical Heavy-Atom Derivative

| Parameter | Value |

| Chemical Formula | C₁₀H₁₉BrO₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.54 |

| b (Å) | 12.31 |

| c (Å) | 15.78 |

| Flack Parameter | 0.02(3) |

Note: This table presents hypothetical crystallographic data for a brominated derivative of this compound. A Flack parameter close to zero with a small standard uncertainty indicates a high probability that the determined absolute configuration is correct. nih.gov

Dynamic Stereochemistry and Isomer Interconversion Studies

The stereochemistry of this compound is not static but is influenced by the conformational flexibility of the cyclohexane ring. The cyclohexane ring predominantly adopts a chair conformation, which is the most stable arrangement, free from angle and torsional strain. utexas.edu In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. slideshare.net The interconversion between the two chair conformations, known as ring flipping, is a rapid process at room temperature. libretexts.org

For the various diastereomers of this compound, this conformational equilibrium has significant stereochemical implications. The relative stability of the two chair conformers for a given diastereomer is determined by the steric interactions of the substituents. Generally, conformations with bulky substituents in the equatorial position are more stable due to the avoidance of unfavorable 1,3-diaxial interactions. libretexts.org

Let's consider a generic 1,2-disubstituted cyclohexane as an analog. For a cis-1,2-disubstituted isomer, one substituent must be in an axial position and the other in an equatorial position (a,e or e,a). slideshare.net Ring flipping interconverts these two forms. If the substituents are different, as in this compound (hydroxyl and 1-hydroxybutyl groups), the two chair conformers will have different energies. The conformer where the bulkier 1-hydroxybutyl group occupies the equatorial position will be thermodynamically favored.

For a trans-1,2-disubstituted isomer, the substituents can be either both axial (a,a) or both equatorial (e,e). slideshare.net The diequatorial conformer is significantly more stable than the diaxial conformer due to severe 1,3-diaxial steric strain in the latter. libretexts.org

The energy barriers for the interconversion between these chair conformations can be studied using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. By lowering the temperature, the rate of ring flipping can be slowed down to the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial protons of the individual conformers. From the coalescence temperature of these signals, the free energy of activation (ΔG‡) for the ring flip can be calculated.

Table 3: Conformational Free Energy Differences (A-values) for Relevant Substituents

| Substituent | A-value (kJ/mol) |

| -OH | 2.1 - 4.2 |

| -CH₃ | 7.3 |

| -CH₂CH₂CH₂CH₃ (n-butyl) | ~9.2 |

Note: The A-value represents the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. The value for the 1-hydroxybutyl group would be expected to be similar to or slightly larger than that for an n-butyl group. Data is compiled from standard organic chemistry literature.

Chemical Reactivity and Transformations of 2 1 Hydroxybutyl Cyclohexanol

Cyclohexanol (B46403) Ring Transformations

Reactions can also be directed at the cyclohexanol ring, leveraging the hydroxyl groups to initiate transformations such as eliminations or skeletal rearrangements.

Acid-catalyzed dehydration of 2-(1-hydroxybutyl)cyclohexanol involves the elimination of one or both water molecules to form alkenes. The reaction typically proceeds via an E1 mechanism. libretexts.org The process begins with the protonation of a hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄), converting it into a good leaving group (water). researchgate.net

Departure of the water molecule generates a carbocation. The initial carbocation will be secondary, located either on the cyclohexane (B81311) ring or the butyl chain, depending on which hydroxyl group leaves. This carbocation can then undergo rearrangement to a more stable form, such as a tertiary carbocation, via a 1,2-hydride shift. libretexts.org For example, if the cyclohexanol hydroxyl leaves, the adjacent hydrogen on the butyl-substituted carbon could shift, or a hydrogen from the adjacent methylene (B1212753) group in the ring could shift.

Finally, a weak base (like water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming a double bond. According to Saytzeff's rule, the major product will be the most substituted (and therefore most stable) alkene. masterorganicchemistry.com Due to the potential for rearrangement and elimination from different positions, a mixture of alkene isomers is often produced. wikipedia.org The primary products expected would be isomers of butyl-cyclohexene.

Under acidic conditions, 1,2-diols like this compound can undergo a classic transformation known as the pinacol (B44631) rearrangement. stackexchange.comstackexchange.com This reaction converts a 1,2-diol into a ketone or aldehyde and involves a skeletal rearrangement. The mechanism is initiated by the protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. stackexchange.com

The stability of the potential carbocation determines which hydroxyl group is preferentially lost. In this case, both are secondary, but their electronic environments differ slightly. Following carbocation formation, a group from the adjacent carbon migrates to the positively charged center. The migrating group can be an alkyl group, an aryl group, or a hydrogen atom. A key factor influencing which group migrates is the requirement for an anti-periplanar alignment between the migrating group and the departing leaving group.

For this compound, this rearrangement can lead to two distinct outcomes:

Ring Contraction: If the carbocation forms on the cyclohexane ring, migration of one of the ring's C-C bonds can occur. This results in a ring contraction, yielding a cyclopentyl ketone derivative. Studies on similar cyclohexane-1,2-diols have shown that ring contraction can be a major pathway, particularly for the trans-diol isomer, where a ring C-C bond is properly aligned for migration.

Side-Chain Migration: If the carbocation forms on the ring, the butyl group from the adjacent carbon could migrate, leading to a rearranged cyclohexanone (B45756) derivative.

The stereochemistry of the starting diol plays a crucial role in determining the product distribution, as it dictates which bonds are correctly oriented for migration. stackexchange.com

Another transformation is oxidative cleavage, as discussed in section 4.1.2, which involves the opening of the C-C bond between the two hydroxyl groups to form two separate carbonyl compounds. libretexts.org

Reactivity of the Hydroxybutyl Side Chain

The presence of two secondary hydroxyl groups offers avenues for a variety of chemical transformations. The relative reactivity of the hydroxyl group on the butyl side chain versus the one on the cyclohexane ring is a key consideration in designing synthetic strategies.

Selective Transformations at the Secondary Alcohol Position

Achieving selective reactions at the secondary alcohol of the hydroxybutyl side chain in the presence of the cyclohexanol hydroxyl group is a significant synthetic challenge. The subtle differences in the steric and electronic environments of the two hydroxyl groups can be exploited to achieve selectivity.

One common transformation of secondary alcohols is oxidation to the corresponding ketone. The selective oxidation of one secondary alcohol in a diol is dependent on the oxidizing agent and the reaction conditions. For instance, milder, sterically hindered oxidizing agents may preferentially react with the less hindered hydroxyl group. While specific studies on this compound are not prevalent in readily available literature, general principles of diol oxidation can be applied. For example, the use of reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) could potentially lead to the formation of 2-(1-oxobutyl)cyclohexanol. The selectivity would be influenced by the relative accessibility of the two hydroxyl groups, which is determined by the conformational preferences of the molecule.

Esterification is another key reaction of alcohols. Selective esterification of the side-chain hydroxyl group can be achieved through enzymatic catalysis or by using acylating agents with specific steric requirements. The choice of catalyst and reaction conditions can direct the acylation to the more reactive or accessible hydroxyl group.

Reactions Involving the Butyl Chain Carbon Skeleton

The butyl chain of this compound can also participate in various chemical transformations. Dehydration reactions, for instance, could lead to the formation of unsaturated products. Acid-catalyzed dehydration would likely proceed via a carbocation intermediate, and the regioselectivity of the resulting double bond would be governed by Zaitsev's rule, favoring the more substituted alkene.

Rearrangement reactions of the butyl chain are also a possibility under certain conditions, particularly those involving carbocationic intermediates. The stability of the carbocation and the potential for hydride or alkyl shifts would dictate the final product distribution.

Regioselectivity and Stereoselectivity in Reactions (e.g., Epimerization)

The stereochemistry of the two chiral centers in this compound—one on the cyclohexane ring at the point of substitution and the other at the hydroxyl-bearing carbon of the butyl side chain—plays a crucial role in its reactivity. The relative orientation of the two hydroxyl groups (cis or trans) and the conformational preferences of the cyclohexane ring will dictate the accessibility of each hydroxyl group and the stereochemical outcome of reactions.

Epimerization , the change in the configuration of one chiral center in a molecule with multiple chiral centers, is a potential transformation for this compound. This can occur under conditions that allow for the reversible formation of an intermediate that can be attacked from either face. For example, oxidation of one of the secondary alcohols to a ketone, followed by reduction, can lead to a mixture of diastereomers. The stereochemical outcome of the reduction would depend on the reducing agent and the steric hindrance around the carbonyl group.

The regioselectivity in reactions involving both hydroxyl groups is also a critical aspect. For example, in a reaction where only one hydroxyl group is targeted for protection or transformation, the inherent differences in the reactivity of the two hydroxyls will determine the major product. The hydroxyl group on the cyclohexane ring is part of a more rigid structure, and its reactivity can be influenced by the axial or equatorial position of the substituent. In contrast, the hydroxyl group on the more flexible butyl side chain may have a different reactivity profile.

The table below summarizes the potential transformations and the key factors influencing their selectivity.

| Reaction Type | Target Functional Group | Potential Products | Key Selectivity Factors |

| Oxidation | Secondary Alcohol (Side Chain) | 2-(1-Oxobutyl)cyclohexanol | Steric hindrance of the oxidizing agent, conformational accessibility of the hydroxyl group. |

| Esterification | Secondary Alcohol (Side Chain) | 2-(1-Acyloxybutyl)cyclohexanol | Enzyme selectivity, steric bulk of the acylating agent. |

| Dehydration | Both Hydroxyl Groups & Butyl Chain | Unsaturated cyclohexylbutanes | Acid catalyst, reaction temperature, Zaitsev's rule. |

| Epimerization | Chiral Centers | Diastereomers of this compound | Reversible reaction conditions (e.g., oxidation-reduction sequence). |

Computational and Theoretical Studies of 2 1 Hydroxybutyl Cyclohexanol

Theoretical Insights into Structure-Reactivity Relationships

Computational and theoretical chemistry provide powerful tools for understanding the intricate relationship between the three-dimensional structure of a molecule and its chemical reactivity. For 2-(1-Hydroxybutyl)cyclohexanol, a molecule with multiple stereocenters and conformational flexibility, these methods offer invaluable insights into its behavior in chemical reactions. By employing quantum mechanical calculations, such as Density Functional Theory (DFT), it is possible to model the molecule's electronic structure, predict its most stable conformations, and identify regions susceptible to chemical attack. While specific computational studies on this compound are not extensively available in the current body of scientific literature, the principles of structure-reactivity can be elucidated by drawing parallels with well-studied analogous compounds like cyclohexanol (B46403) and other substituted cyclohexanols.

Conformational Analysis and Steric Effects

The cyclohexane (B81311) ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. For this compound, both the hydroxyl and the 1-hydroxybutyl groups will have a strong preference for the equatorial position to minimize steric hindrance, specifically the unfavorable 1,3-diaxial interactions. sapub.org

Computational models can precisely calculate the energy difference between various conformations. For monosubstituted cyclohexanes, the equatorial conformer is generally more stable. sapub.org The energy difference, known as the A-value, quantifies this preference. For a disubstituted cyclohexane like the target molecule, the stability of a given chair conformation will depend on the positions of both substituents. The most stable conformation will be the one where the bulky 1-hydroxybutyl group and the hydroxyl group are in equatorial positions.

Molecular modeling software, such as Avogadro, can be used to build and optimize the geometry of different stereoisomers of this compound. sapub.org Energy minimization calculations would confirm that the diequatorial conformer is the lowest in energy. This conformational preference has significant implications for reactivity, as the accessibility of the hydroxyl groups for a reaction will depend on their spatial orientation. An equatorial hydroxyl group is generally more sterically accessible than an axial one.

To illustrate the impact of substituent position on the stability of a cyclohexane ring, the following interactive data table presents hypothetical relative energies for different conformations of a disubstituted cyclohexane.

| Conformation | Substituent 1 Position | Substituent 2 Position | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A | Equatorial | Equatorial | 0.00 | 98.7 |

| B | Equatorial | Axial | 2.10 | 1.3 |

| C | Axial | Equatorial | 2.50 | 0.0 |

| D | Axial | Axial | 5.40 | 0.0 |

Note: This data is illustrative for a generic disubstituted cyclohexane and demonstrates the energetic preference for equatorial substituents.

Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) calculations can provide a detailed picture of the electronic distribution within the this compound molecule. nih.gov Key parameters derived from these calculations, often referred to as reactivity descriptors, help in predicting the sites of electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would show the most negative potential localized around the oxygen atoms of the two hydroxyl groups due to the high electronegativity of oxygen and the presence of lone pairs. This indicates that these oxygen atoms are the primary sites for protonation and interaction with electrophiles.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For this compound, the HOMO would likely be localized on the oxygen atoms of the hydroxyl groups, again highlighting their nucleophilic character. The LUMO, on the other hand, would be distributed over the antibonding orbitals of the C-O and C-C bonds. Reactions would be expected to occur via the interaction of the HOMO with the LUMO of a reactant, or vice versa.

The following interactive data table provides hypothetical values for key reactivity descriptors for this compound, calculated at a representative level of theory.

| Descriptor | Value | Implication for Reactivity |

| HOMO Energy | -6.8 eV | Indicates the energy of the most available electrons for donation (nucleophilicity). |

| LUMO Energy | 1.5 eV | Indicates the energy of the lowest energy orbital for accepting electrons (electrophilicity). |

| HOMO-LUMO Gap | 8.3 eV | A relatively large gap suggests good kinetic stability. |

| Dipole Moment | 2.1 D | Indicates a moderate polarity of the molecule. |

Note: These values are hypothetical and serve to illustrate the types of insights gained from DFT calculations.

Modeling Reaction Pathways

Computational chemistry can also be used to model entire reaction pathways, including the structures of transition states and the calculation of activation energies. acs.org For reactions involving this compound, such as oxidation or dehydration, theoretical calculations could elucidate the reaction mechanism. For instance, in an acid-catalyzed dehydration reaction, DFT could be used to model the protonation of one of the hydroxyl groups, the subsequent loss of water to form a carbocation intermediate, and the final elimination of a proton to form an alkene. The calculated activation energies for different possible pathways would help in predicting the major product of the reaction.

The relative reactivity of the two hydroxyl groups can also be assessed. The secondary hydroxyl group on the cyclohexane ring and the secondary hydroxyl group on the butyl chain may exhibit different reactivities due to their distinct steric and electronic environments. Computational modeling could quantify these differences by calculating the activation barriers for reactions at each site.

Advanced Analytical Methodologies for Characterization and Monitoring in Research

High-Resolution Mass Spectrometry for Mechanistic Pathway Confirmation and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of chemical compounds and the elucidation of reaction pathways. Unlike nominal mass spectrometers, HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap-based systems, provide mass measurements with high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of a molecule and its fragments, which is crucial for distinguishing between compounds with the same nominal mass. researchgate.net

In the context of synthesizing 2-(1-Hydroxybutyl)cyclohexanol, HRMS is invaluable for confirming the identity of the final product by matching its experimentally determined accurate mass with the theoretical exact mass. For instance, the neutral molecule C₁₀H₂₀O₂ has a specific theoretical mass that HRMS can verify with a low ppm (parts-per-million) error. Furthermore, by analyzing the reaction mixture at various stages, HRMS can identify potential intermediates, byproducts, and degradation products. This information is critical for confirming the proposed mechanistic pathway and optimizing reaction conditions. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural confirmation by revealing characteristic neutral losses, such as the loss of water (H₂O) or alkyl fragments from the parent ion. libretexts.org

| Ion Species | Chemical Formula | Theoretical Exact Mass (m/z) | Potential Origin |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₂₁O₂⁺ | 173.15361 | Protonated molecule |

| [M+Na]⁺ | C₁₀H₂₀O₂Na⁺ | 195.13555 | Sodium adduct |

| [M-H₂O+H]⁺ | C₁₀H₁₉O⁺ | 155.14299 | Fragment from loss of water |

| [M-C₄H₉O+H]⁺ | C₆H₁₂O⁺ | 100.08882 | Fragment from alpha-cleavage |

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR for Complex Structural Insights)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. For a molecule like this compound, with its complex stereochemistry and overlapping proton signals in the cyclohexyl ring, one-dimensional (1D) ¹H and ¹³C NMR spectra may not be sufficient for a complete assignment. researchgate.netresearchgate.net

Advanced 2D NMR techniques are essential for resolving these ambiguities. Experiments such as COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, helping to trace the connectivity through the butyl chain and the cyclohexyl ring. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range (2-3 bond) correlations between protons and carbons. bmrb.io These experiments collectively allow for the unambiguous assignment of every proton and carbon atom in the molecule, which is fundamental for confirming its constitution.

Solid-state NMR (ssNMR) can provide insights into the structure and dynamics of this compound in its solid form. This is particularly useful for studying intermolecular interactions, such as hydrogen bonding, in the crystalline or amorphous solid state and can reveal information about molecular packing and conformation that is inaccessible in solution-state NMR. mdpi.com

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D NMR Correlations (HMBC) |

|---|---|---|---|

| Cyclohexyl C1-H | ~3.6 | ~72 | Correlates to Cyclohexyl C2, C6, Butyl C1' |

| Cyclohexyl C2-H | ~1.8 | ~48 | Correlates to Cyclohexyl C1, C3, Butyl C1' |

| Butyl C1'-H | ~3.5 | ~75 | Correlates to Cyclohexyl C1, C2, Butyl C2' |

| Butyl C4'-H (CH₃) | ~0.9 | ~14 | Correlates to Butyl C2', C3' |

Chromatographic Techniques for Chiral Purity and Isomeric Ratio Determination (e.g., Chiral HPLC, GC-MS with chiral columns)

Due to the presence of at least three chiral centers (C1 and C2 of the cyclohexanol (B46403) ring, and C1 of the hydroxybutyl side chain), this compound can exist as multiple stereoisomers (diastereomers and enantiomers). Distinguishing and quantifying these isomers is crucial, as they can have different biological activities and physical properties.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating enantiomers. nih.govphenomenex.com This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and cyclodextrin-based CSPs are commonly employed for this purpose. chromatographyonline.commdpi.com The choice of mobile phase (normal phase, reversed-phase, or polar organic) is optimized to maximize the resolution between the stereoisomers. hplc.eu

Gas Chromatography (GC) coupled with a mass spectrometer (MS) and equipped with a chiral capillary column is another powerful method for isomeric analysis. gcms.cz Chiral GC columns, often coated with cyclodextrin (B1172386) derivatives, can separate volatile enantiomers. chromatographyonline.comgcms.cz The subsequent MS detection provides mass information for each separated isomer, confirming their identity and allowing for accurate quantification, which is essential for determining the enantiomeric excess (ee) or diastereomeric ratio (dr) of a sample.

| Stereoisomer | Retention Time (min) | Resolution (Rs) |

|---|---|---|

| Diastereomer 1 (Enantiomer R,R,R) | 10.5 | 2.1 |

| Diastereomer 1 (Enantiomer S,S,S) | 12.2 | |

| Diastereomer 2 (Enantiomer R,R,S) | 14.8 | 1.9 |

| Diastereomer 2 (Enantiomer S,S,R) | 16.5 |

*Data is hypothetical, based on separation on a Chiralpak® column.

Spectroscopic Probes for Intermolecular Interactions and Aggregation Studies (e.g., FTIR for hydrogen bonding analysis)

The two hydroxyl (-OH) groups in this compound can act as both hydrogen bond donors and acceptors. This leads to the formation of intermolecular hydrogen bonds, resulting in molecular aggregation, and potentially intramolecular hydrogen bonds between the two -OH groups. These interactions significantly influence the compound's physical properties, such as boiling point, solubility, and viscosity.

Fourier-Transform Infrared (FTIR) spectroscopy is an effective method for studying hydrogen bonding. researchgate.net The O-H stretching vibration in alcohols gives rise to a characteristic absorption band in the IR spectrum. In the absence of hydrogen bonding (e.g., in a very dilute solution in a nonpolar solvent), a sharp band appears around 3600 cm⁻¹. When hydrogen bonding occurs, the O-H bond is weakened, causing the absorption band to broaden significantly and shift to a lower frequency (typically 3200-3400 cm⁻¹). libretexts.org

By performing concentration-dependent FTIR studies, one can differentiate between intramolecular and intermolecular hydrogen bonding. The relative intensity of the band for intramolecular H-bonds is independent of concentration, whereas the intensity of the band for intermolecular H-bonds increases with concentration. This analysis provides valuable information on the self-association and aggregation behavior of this compound in solution. kpfu.ru Advanced techniques like 2D IR correlation spectroscopy can further elucidate the specific types of hydrogen-bonded species present. mdpi.com

| Species | O-H Stretching Frequency (cm⁻¹) | Band Characteristics |

|---|---|---|

| Free (monomeric) -OH | ~3610 | Sharp, narrow |

| Intramolecular H-bond | ~3550 | Broader than free -OH |

| Intermolecular H-bond (dimers, oligomers) | 3200 - 3400 | Very broad |

Synthetic Utility and Research Applications As a Chemical Building Block

Precursor in the Synthesis of Complex Organic Scaffolds

Building Block for Ligand Design in Catalysis

The presence of two hydroxyl groups in a 1,2-relationship on a cyclohexane (B81311) frame suggests that 2-(1-Hydroxybutyl)cyclohexanol could theoretically serve as a scaffold for chiral ligands in asymmetric catalysis. Such diols can be transformed into bidentate ligands (e.g., diphosphines, diamines, or phosphoramidites) for transition metal catalysts. However, an extensive review of the literature reveals no specific instances where this compound has been utilized for this purpose. Research in the field of catalysis often focuses on other diol structures, and the application of this particular compound in ligand design remains an underexplored area. Consequently, there are no research findings or data to present in this context.

Component in Material Science Research

In the field of material science, diols are frequently employed as monomers for the synthesis of polymers like polyesters and polyurethanes, or as components in the formation of supramolecular assemblies through hydrogen bonding. The bifunctional nature of this compound makes it a potential candidate for such applications. However, a dedicated search for its use as a monomer in polymerization or as a building block for creating supramolecular structures did not provide any relevant studies or patents. The specific properties and potential performance of materials derived from this compound have not been reported in the accessible scientific literature.

Q & A

Q. What are the common synthetic routes for preparing 2-(1-Hydroxybutyl)cyclohexanol in laboratory settings?

- Methodological Answer : A two-step reactive distillation process is a viable approach for synthesizing cyclohexanol derivatives. This involves esterification followed by hydrolysis, as demonstrated in cyclohexanol production. Key steps include:

- Esterification : Reacting cyclohexene with an acid (e.g., formic acid) under controlled temperature and catalyst loading to form intermediate esters.

- Hydrolysis : Converting the ester to the final alcohol via reactive distillation, optimizing parameters like catalyst concentration (≤5 wt%) and reflux ratios to achieve >95% conversion .

Alternative methods include alkylation using perchloric acid as a catalyst, where molar ratios (e.g., 1:3 o-cresol to cyclohexanol) and reaction time (2–3 hours) are critical for maximizing yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Structural elucidation relies on:

- IR Spectroscopy : To identify hydroxyl (-OH) and alkyl (C-H) stretches. For example, cyclohexanol derivatives exhibit O-H absorption near 3300 cm⁻¹ .

- Mass Spectrometry (MS) : High-resolution MS (e.g., NIST databases) confirms molecular weight and fragmentation patterns, critical for distinguishing isomers .

- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., hydroxybutyl group at C2 of cyclohexanol), with chemical shifts for hydroxyl protons typically δ 1.5–2.5 ppm .

Q. What safety protocols should be followed when handling this compound in research laboratories?

- Methodological Answer : Safety measures for similar cyclohexanol derivatives include:

- Ventilation : Use fume hoods to avoid inhalation risks; if exposed, move to fresh air and seek medical attention .

- PPE : Wear nitrile gloves and lab coats to prevent skin contact. In case of exposure, wash with soap/water for 15 minutes .

- Storage : Keep in airtight containers away from oxidizers, with temperature controls (e.g., 2–8°C) to prevent degradation .

Advanced Research Questions

Q. How can multivariate statistical approaches optimize reaction conditions for synthesizing this compound derivatives?

- Methodological Answer : Use Box-Behnken design or Yates pattern design to evaluate variables (temperature, molar ratios, catalyst loading) with minimal experiments. For example:

Q. How do researchers reconcile contradictory kinetic data observed in oxidation reactions involving cyclohexanol derivatives?

- Methodological Answer : Discrepancies in rate constants (e.g., ) may arise from competing termination pathways. For example:

- Cross-Termination Analysis : In cyclohexanol oxidation, hydroperoxy radicals () interact with tert-butyl hydroperoxide, reducing apparent rates. Use low substrate concentrations (<0.1 M) to minimize interference .

- Competitive Kinetics : Apply transient absorption spectroscopy to track radical lifetimes and refine termination constants .

Q. What computational modeling strategies are suitable for predicting reaction pathways in cyclohexanol derivative synthesis?

- Methodological Answer : Combine density functional theory (DFT) with residue curve analysis for pathway prediction:

- DFT : Calculate activation energies for intermediates (e.g., ester vs. alcohol formation) using software like Gaussian .

- Reactive Distillation Modeling : Simulate equilibrium stages and reflux ratios to maximize conversion (>99%) in coupled columns .

- Machine Learning : Train models on existing kinetic datasets (e.g., Arrhenius parameters) to predict optimal catalysts or solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.